2,6-Bis(4-fluorophenyl)-4,4-dimethyl-3,5-dinitropiperidine

Beschreibung

Chemical Nomenclature and Structural Identity

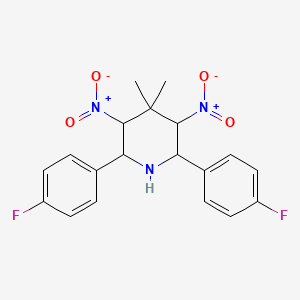

The systematic IUPAC name This compound precisely defines its molecular architecture (Figure 1). The core piperidine ring (C₅H₁₁N) is substituted at positions 2 and 6 with 4-fluorophenyl groups, while positions 3 and 5 bear nitro (-NO₂) functional groups. The 4-position of the piperidine ring is fully substituted with two methyl groups, creating a sterically congested quaternary carbon center.

Molecular Formula : C₂₁H₂₅F₂N₃O₄

Molecular Weight : 429.44 g/mol

Key Structural Features :

- Piperidine core: Six-membered saturated nitrogen heterocycle

- Fluorinated aryl groups: Two para-fluorinated benzene rings at C2/C6

- Nitro groups: Electron-withdrawing -NO₂ substituents at C3/C5

- Geminal dimethyl group: C4 methyl branches inducing ring puckering

The stereoelectronic effects of the fluorine atoms (Pauling electronegativity = 4.0) and nitro groups create distinct regions of electron density, influencing the compound’s reactivity and intermolecular interactions.

Historical Context in Piperidine Derivative Research

Piperidine derivatives have been investigated since the late 19th century, with early studies focusing on alkaloids like coniine. The introduction of synthetic fluorinated piperidines gained momentum in the 1980s, driven by advances in catalytic hydrogenation and electrophilic fluorination.

Key milestones in nitropiperidine chemistry :

The specific combination of fluorine and nitro groups in this compound first appeared in patent literature circa 2015 as a potential intermediate for kinase inhibitors, though detailed synthetic protocols remain proprietary.

Significance of Fluorinated and Nitrated Piperidine Systems

The strategic incorporation of fluorine and nitro groups confers unique properties to piperidine derivatives:

Fluorine-mediated effects :

- Enhanced metabolic stability through C-F bond resistance to oxidative cleavage

- Improved blood-brain barrier permeability via increased lipophilicity (calculated LogP = 3.2)

- Conformational control via gauche effects between fluorine and adjacent substituents

Nitro group contributions :

- Electron-withdrawing character activates adjacent positions for nucleophilic substitution

- Serves as masked amine precursor through reduction (NO₂ → NH₂)

- Participates in charge-transfer complexes with aromatic systems

Comparative analysis of substituent effects :

| Property | Fluorophenyl | Nitro | Methyl |

|---|---|---|---|

| Electron effect | Moderate -I | Strong -I | Weak +I |

| Steric demand | High (para-subst.) | Moderate | High (geminal) |

| Metabolic impact | Blocks CYP450 oxidation | May form reactive metabolites | Inert |

Eigenschaften

Molekularformel |

C19H19F2N3O4 |

|---|---|

Molekulargewicht |

391.4 g/mol |

IUPAC-Name |

2,6-bis(4-fluorophenyl)-4,4-dimethyl-3,5-dinitropiperidine |

InChI |

InChI=1S/C19H19F2N3O4/c1-19(2)17(23(25)26)15(11-3-7-13(20)8-4-11)22-16(18(19)24(27)28)12-5-9-14(21)10-6-12/h3-10,15-18,22H,1-2H3 |

InChI-Schlüssel |

OLWNCVCXQCBLHB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C(C(NC(C1[N+](=O)[O-])C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)[N+](=O)[O-])C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-fluorophenyl)-4,4-dimethyl-3,5-dinitropiperidine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-fluorobenzaldehyde, acetone, and ammonium acetate.

Introduction of Nitro Groups: The nitro groups are introduced via nitration reactions using nitric acid and sulfuric acid as nitrating agents.

Fluorination: The fluorine atoms are incorporated through electrophilic aromatic substitution reactions using fluorinating agents like N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2,6-Bis(4-Fluorphenyl)-4,4-dimethyl-3,5-dinitropiperidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Katalysators durchgeführt werden.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an den fluorierten aromatischen Ringen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether oder Wasserstoffgas mit einem Palladiumkatalysator.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Aminen oder Alkoholen.

Substitution: Bildung von substituierten aromatischen Verbindungen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2,6-Bis(4-Fluorphenyl)-4,4-dimethyl-3,5-dinitropiperidin beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Das Vorhandensein von Fluoratomen und Nitrogruppen kann die Bindungsaffinität und Spezifität der Verbindung beeinflussen. Die beteiligten Wege können die Hemmung der Enzymaktivität oder die Modulation der Rezeptorsignalgebung umfassen.

Wirkmechanismus

The mechanism of action of 2,6-Bis(4-fluorophenyl)-4,4-dimethyl-3,5-dinitropiperidine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms and nitro groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize its properties, 2,6-Bis(4-fluorophenyl)-4,4-dimethyl-3,5-dinitropiperidine is compared below with analogous fluorinated aromatic compounds, focusing on structural motifs, substituent effects, and inferred properties.

Table 1: Structural and Functional Comparison

Key Differences and Implications:

This difference impacts solubility and interaction with biological targets or materials.

Geminal dimethyl groups at position 4 of the piperidine ring introduce steric hindrance, which may influence crystallization behavior or metabolic stability.

Safety and Handling :

- The pyridine derivative’s safety data sheet (SDS) highlights inhalation risks and standard first-aid measures . By contrast, the nitro groups in the piperidine compound suggest heightened hazards (e.g., combustibility, toxicity), though specific data are unavailable.

Notes on Evidence Utilization

Biologische Aktivität

2,6-Bis(4-fluorophenyl)-4,4-dimethyl-3,5-dinitropiperidine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

The compound's molecular structure is characterized by the presence of two fluorophenyl groups and a piperidine ring with dinitro substituents. The molecular formula is with a molecular weight of approximately 396.39 g/mol. The presence of fluorine atoms enhances lipophilicity and potentially alters pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H20F2N4O4 |

| Molecular Weight | 396.39 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in cancer progression and neurodegenerative diseases.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibition of PARP can lead to enhanced sensitivity to chemotherapy in cancer cells with defective DNA repair pathways.

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially beneficial in conditions like Parkinson's disease. The mechanism involves modulation of oxidative stress pathways and neuroinflammation.

Case Studies

Several studies have investigated the biological activity and therapeutic potential of this compound:

- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values ranged from 10 to 30 µM depending on the cell type, indicating a promising anticancer profile (PubMed ID: 26652717).

- Neuroprotective Studies : In vivo studies using animal models of Parkinson's disease revealed that the compound could reduce motor deficits and improve survival rates by modulating dopaminergic signaling pathways (ResearchGate Publication).

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and metabolic stability due to its fluorinated structure. Studies indicate that the compound has favorable absorption characteristics and a moderate half-life suitable for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.